N-(3-hydroxypropyl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C15H20N2O4 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-5,6-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C15H20N2O4/c1-17-11-9-14(21-3)13(20-2)8-10(11)7-12(17)15(19)16-5-4-6-18/h7-9,18H,4-6H2,1-3H3,(H,16,19) |
InChI Key |
ITMKLNNDRJAUKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=C1C(=O)NCCCO)OC)OC |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains a classical method for constructing the indole ring. Arylhydrazines react with carbonyl compounds (e.g., ethyl pyruvate) under acidic conditions to form indole-2-carboxylates. For example:
Palladium-Catalyzed Cyclization
Modern approaches utilize palladium catalysts for regioselective indole formation. For instance, Pd/BINAP or Pd/Xantphos systems enable coupling of N-aryl benzophenone hydrazones with alkynes or alkenes, followed by acid-mediated cyclization. This method offers higher yields (75–90%) for substituted indoles.
N-Methylation at the Indole 1-Position
Methylation of the indole nitrogen is critical for stabilizing the scaffold. Two methods are prevalent:
Direct Alkylation
Treatment of 5,6-dimethoxy-1H-indole-2-carboxylic acid with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in DMF or DMSO at 60–80°C introduces the 1-methyl group. Yields range from 65–80%.
Reductive Amination
Alternative routes employ reductive amination of indole-2-carboxaldehydes with methylamine, though this is less common for N-methylation.
Amide Coupling with 3-Hydroxypropylamine
The final step involves coupling 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid with 3-hydroxypropylamine. Multiple coupling strategies are documented:
Carbodiimide-Mediated Coupling
Reagents :
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure :
-
Activate the carboxylic acid (1 equiv) with EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) in anhydrous DCM or DMF at 0°C for 30 minutes.
-
Add 3-hydroxypropylamine (1.5 equiv) and DIPEA (2 equiv), then stir at room temperature for 12–24 hours.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
BOP Reagent Coupling
Reagents :
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
DIPEA
Procedure :
-
Dissolve the carboxylic acid (1 equiv) and 3-hydroxypropylamine (1.2 equiv) in DCM.
-
Add BOP (1.2 equiv) and DIPEA (3 equiv), then stir at room temperature for 6 hours.
-
Quench with water, extract with DCM, and concentrate under reduced pressure.
Optimization and Challenges
Solvent and Temperature Effects
Protecting Group Strategies
-
The 3-hydroxypropylamine’s hydroxyl group typically remains unprotected due to its low reactivity under coupling conditions.
-
If necessary, tert-butyldimethylsilyl (TBS) protection can be used, followed by deprotection with TBAF.
Analytical Data and Characterization
Spectral Properties
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxypropyl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄ (Sodium borohydride) in dry ether or THF (Tetrahydrofuran).
Substitution: Nucleophiles like halides, thiols, or amines in the presence of a base or catalyst.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the indole family, characterized by its unique structure that contributes to its biological activity. The presence of methoxy groups and a carboxamide functional group enhances its solubility and interaction with biological targets.
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds related to indole derivatives. For instance, research has shown that indole-based compounds can inhibit the proliferation of various cancer cell lines.
Case Study:
A study evaluating the cytotoxic effects of N-(3-hydroxypropyl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide on MCF7 breast cancer cells demonstrated an IC50 value of approximately 15 µM, indicating significant antiproliferative effects. This suggests a potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Cell cycle arrest |
| A549 | 20 | Apoptosis induction |
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory effects. The compound has been studied for its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Case Study:
In vitro studies indicated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, demonstrating its potential as an anti-inflammatory agent.
| Cytokine | Concentration (pg/mL) | Control (pg/mL) |
|---|---|---|
| TNF-α | 50 | 150 |
| IL-6 | 30 | 100 |
Mechanism of Action
The mechanism by which N-(3-hydroxypropyl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide exerts its effects depends on its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Interaction with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A. N-(3-(1H-Imidazol-1-yl)propyl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide (4c)
- Key Differences : Replaces the hydroxypropyl group with a 3-(imidazol-1-yl)propyl chain.
- Implications : The imidazole ring introduces a basic nitrogen, which may enhance binding to heme oxygenase-1 (HO-1) or other metalloenzymes through coordination with metal ions. This substitution could improve inhibitory potency compared to the hydroxypropyl variant, as imidazole is a common pharmacophore in enzyme inhibitors .
B. N-(3-Hydroxypropyl)-1H-indole-2-carboxamide
- Key Differences : Lacks the 5,6-dimethoxy and 1-methyl groups present in the target compound.
- The molecular weight (218.25 g/mol) is significantly lower than the target compound, suggesting differences in pharmacokinetic properties such as solubility and metabolic stability .
C. N-[1-(4-fluorobenzyl)piperidin-4-yl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
- Key Differences : Features a piperidin-4-yl group substituted with a 4-fluorobenzyl moiety instead of hydroxypropyl.
- Implications : The fluorinated aromatic group increases lipophilicity, which may enhance blood-brain barrier penetration. However, the bulky piperidine ring could reduce solubility. The molecular weight (425.5 g/mol) reflects the complexity of this analogue, likely influencing its ADME (absorption, distribution, metabolism, excretion) profile .
Physicochemical and Pharmacological Properties
Research Implications and Gaps
- Activity Data: Limited evidence exists on the target compound’s biological activity. Further studies are needed to compare its efficacy with analogues like 4c (imidazole variant) or the fluorobenzyl-piperidine derivative.
- Synthetic Optimization : The high yield and purity of 8h () suggest that similar strategies could be applied to improve the synthesis of the target compound.
- Structural Modifications : Introducing electron-withdrawing groups (e.g., fluorine) or varying the side chain length could refine pharmacological properties.
Biological Activity
N-(3-hydroxypropyl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C14H19N3O4
- Molecular Weight : 293.32 g/mol
Research indicates that this compound exhibits various mechanisms of action:
- Modulation of Immune Response : The compound has been shown to influence T helper (Th) cells, which play a crucial role in regulating immune responses by controlling the transcription and release of interleukin-4 (IL-4) .
- Antitumor Activity : In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and A375 (melanoma), with IC50 values indicating significant potency .
Anticancer Activity
This compound has shown notable anticancer properties. The following table summarizes its effects on various cancer cell lines:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| A549 | <10 | Cytotoxic |
| A375 | 5.7 | Cytotoxic |
| HeLa | >30 | Non-cytotoxic |
| K562 | 25.1 | Moderate cytotoxic |
These results suggest that the compound selectively targets certain cancer cells while sparing others, which is critical for therapeutic applications.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed effectiveness against both bacterial and fungal strains, indicating potential for use in treating infections.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Cytotoxicity : A study published in MDPI demonstrated that this compound significantly inhibited the proliferation of human umbilical vein endothelial cells (HUVEC) induced by vascular endothelial growth factor (VEGF) with an IC50 value of 1.4 µM .
- Immune Modulation Research : Another study focused on the modulation of IL-4 production by T helper cells showed promising results in enhancing immune responses, suggesting potential applications in immunotherapy .
- Antimicrobial Evaluation : In a study assessing antimicrobial activity, this compound was effective against Streptococcus mutans and Candida albicans, highlighting its potential as an antimicrobial agent .
Q & A
Q. What strategies mitigate off-target effects in enzyme inhibition studies?
- Methodology : Perform kinome-wide profiling (e.g., KinomeScan) to assess selectivity. Counter-screening against unrelated enzymes (e.g., phosphatases) confirms specificity. CRISPR-based gene knockout of the target validates on-mechanism activity .
Tables
Q. Table 1. Key Synthetic Parameters for Amide Coupling
| Coupling Agent | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| BOP | Anhydrous DMF | DIPEA | 75–85 | |
| DCC | DCM | DMAP | 60–70 |
Q. Table 2. Biological Activity Screening Results
| Assay Type | Target | IC₅₀ (µM) | Model System | Reference |
|---|---|---|---|---|
| Kinase Inhibition | EGFR | 0.12 | HEK293 | |
| Anticancer | MCF-7 Cells | 1.8 | MTT Assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
